molecular formula C8H20Cl2N2O2S B13588452 4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride

4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride

Cat. No.: B13588452
M. Wt: 279.23 g/mol
InChI Key: AHQYXGSRRIEHON-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride typically involves the reaction of thiomorpholine with 2-amino-2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in an aqueous or organic solvent at controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reactions conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the uptake of amines by the brain, suggesting its interaction with amine transporters or receptors in the nervous system. This inhibition can alter neurotransmitter levels and neuronal signaling, potentially impacting behaviors or physiological processes regulated by neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-2-methylpropyl)phenol: This compound has a similar structure but lacks the thiomorpholine ring. It is known for its ability to inhibit the uptake of amines by the brain.

    4-Hydroxyphentermine: Another related compound with similar biological activities, used in neuropharmacology and neuroscience research.

Uniqueness

4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C8H20Cl2N2O2S

Molecular Weight

279.23 g/mol

IUPAC Name

1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C8H18N2O2S.2ClH/c1-8(2,9)7-10-3-5-13(11,12)6-4-10;;/h3-7,9H2,1-2H3;2*1H

InChI Key

AHQYXGSRRIEHON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCS(=O)(=O)CC1)N.Cl.Cl

Origin of Product

United States

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